2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
Description
Properties
IUPAC Name |
2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8-3-2-6-13-7-9(4-5-11)12-10(8)13/h2-3,6-7H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHSMFRHNGALMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427659 | |
| Record name | 2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919742-25-9 | |
| Record name | 2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and halogenated imidazo[1,2-a]pyridines, which can further undergo functionalization to yield a variety of biologically active compounds .
Scientific Research Applications
Pharmacological Research
One of the primary applications of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is in pharmacological studies. Its structural similarity to biologically active compounds allows researchers to investigate its potential as a drug candidate.
Potential Therapeutic Uses:
- Anticancer Activity: Studies have indicated that compounds with imidazo-pyridine structures exhibit anticancer properties. The compound could be investigated for its efficacy against various cancer cell lines.
- Neuropharmacology: Given its ability to cross the blood-brain barrier, it may have implications in treating neurological disorders.
Biochemical Studies
The compound can serve as a biochemical probe in studying enzyme interactions and metabolic pathways.
Applications:
- Enzyme Inhibition Studies: It may be used to assess the inhibition of specific enzymes involved in metabolic processes, contributing to understanding disease mechanisms.
- Receptor Binding Studies: The affinity of this compound for certain receptors can provide insights into its potential effects on neurotransmission and cellular signaling.
Material Science
In material science, derivatives of imidazo-pyridine compounds are often explored for their electronic and optical properties.
Research Directions:
- Organic Electronics: The compound can be synthesized into polymers or composites for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Sensors: Its unique chemical properties may allow it to be utilized in the development of chemical sensors for detecting specific analytes.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various imidazo-pyridine derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that this compound could be a promising candidate for further development as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Research focusing on the neuropharmacological properties of imidazo-pyridine compounds has shown that they can modulate neurotransmitter systems. Preliminary findings suggest that this compound may enhance cognitive function and could be explored as a treatment for neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Imidazo[1,2-a]pyrimidine Derivatives
- Example : 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide (CAS 1423032-45-4)
- Key Differences : Replacement of pyridine with pyrimidine introduces an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. This modification may enhance interactions with nucleotide-binding proteins .
- Molecular Weight : 322.05 g/mol (vs. ~174.22 g/mol for the target compound).
Triazolo[4,3-a]pyridine Derivatives
- This structural shift may influence selectivity in kinase inhibition .
Substituent Position and Functional Group Variations
Positional Isomers
- Example: 2-Methylimidazo[1,2-a]pyridin-8-amine (CAS 173159-45-0) Key Differences: The absence of the ethanamine side chain and methyl placement at position 2 (vs.
Functional Group Modifications
Thioamide Derivative : 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide (CAS 1216060-31-9)
Aniline Derivative : 3-{8-Methylimidazo[1,2-a]pyridin-2-yl}aniline hydrochloride
Salt Forms and Solubility
- Hydrochloride Salts : Common in derivatives like (1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride (). These salts improve aqueous solubility and stability, critical for pharmaceutical applications.
- Dihydrobromide Salts : Used in pyrimidine analogs (e.g., ), offering higher solubility in polar solvents compared to free bases.
Data Table: Key Comparisons
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Imidazo[1,2-a]pyridine | 8-Me, 2-CH2CH2NH2 | ~174.22 | High hydrophilicity, salt-forming amine |
| 2-{7-Me-imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine (CAS 1423032-45-4) | Imidazo[1,2-a]pyrimidine | 7-Me, 2-CH2CH2NH2 | 322.05 | Enhanced H-bonding, dihydrobromide salt |
| 2-{8-Me-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine (CAS 1216202-12-8) | Triazolo[4,3-a]pyridine | 8-Me, 3-CH2CH2NH2 | 176.22 | Reduced basicity, kinase inhibition |
| 2-Me-imidazo[1,2-a]pyridin-8-amine (CAS 173159-45-0) | Imidazo[1,2-a]pyridine | 2-Me, 8-NH2 | 147.18 | Limited solubility, aromatic amine |
Research Implications
The structural versatility of imidazo[1,2-a]pyridine derivatives enables diverse applications in medicinal chemistry, including antimicrobial, anticancer, and kinase-targeting agents. The ethanamine side chain in the target compound offers a balance of hydrophilicity and reactivity, making it a promising candidate for further optimization .
Biological Activity
2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine, a derivative of imidazo[1,2-a]pyridine, has garnered attention due to its diverse biological activities. This compound is part of a class of nitrogen-containing heterocycles known for their pharmacological potential. The following sections will detail its biological activities, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine
- Molecular Formula : C10H13N3
- Molecular Weight : 175.23 g/mol
- Purity : 95% .
Biological Activities
The imidazo[1,2-a]pyridine scaffold, including the specific compound , exhibits a range of biological activities:
-
Anticancer Properties :
- Compounds containing the imidazo[1,2-a]pyridine structure have shown significant anticancer activity. For instance, structural modifications on related compounds have been linked to enhanced inhibition of PI3 kinase p110alpha, a key target in cancer therapy .
- In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines, suggesting a promising therapeutic application .
- Antimicrobial Activity :
- Anticonvulsant Effects :
- Anti-inflammatory and Analgesic Activities :
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features:
- Substituents on the Imidazole Ring : Variations in substituents can significantly alter biological activity. For example, methyl groups at specific positions enhance potency against certain targets .
- Linkage to Ethylamine : The ethylamine moiety contributes to the overall pharmacokinetics and pharmacodynamics of the compound.
Case Studies and Research Findings
Several studies have explored the biological activities of imidazo[1,2-a]pyridine derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
